alpha-Phenethylidene-4-morpholineacetonitrile
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Overview
Description
Alpha-Phenethylidene-4-morpholineacetonitrile: is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol . It is characterized by the presence of a phenethylidene group attached to a morpholine ring and an acetonitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Phenethylidene-4-morpholineacetonitrile typically involves the reaction of morpholine with phenethylidene acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified using standard industrial purification techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions: Alpha-Phenethylidene-4-morpholineacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Alpha-Phenethylidene-4-morpholineacetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-Phenethylidene-4-morpholineacetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Alpha-Phenethylidene-4-morpholineacetonitrile can be compared with other similar compounds such as:
Phenethylidene derivatives: Compounds with similar phenethylidene groups but different substituents.
Morpholine derivatives: Compounds with the morpholine ring but different functional groups attached.
Acetonitrile derivatives: Compounds with the acetonitrile group but different substituents.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
33599-28-9 |
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Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-morpholin-4-yl-4-phenylbut-2-enenitrile |
InChI |
InChI=1S/C14H16N2O/c15-12-14(16-8-10-17-11-9-16)7-6-13-4-2-1-3-5-13/h1-5,7H,6,8-11H2 |
InChI Key |
VIFHXFLUQBDBID-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=CCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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